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Compound of Interest

Compound Name: 5-Bromoisoindoline hydrochloride

Cat. No.: B564658

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoisoindoline
hydrochloride, a key intermediate in the synthesis of various biologically active compounds.
This document details its physicochemical properties, synthesis, and its application in the
development of novel therapeutics targeting diverse signaling pathways.

Core Properties of 5-Bromoisoindoline
Hydrochloride

5-Bromoisoindoline hydrochloride is a heterocyclic building block recognized for its utility in
medicinal chemistry. Its core properties are summarized below.
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Property Value References
CAS Number 919346-89-7 [11[2]13][4]
Molecular Formula CsHsBrCIN [21[31[4]
Molecular Weight 234.52 g/mol [11[31[41[5]
Appearance Pale Red Solid [4]
Melting Point >246°C (decomposes) [4]
Solubility Slightly soluble in DMSO and )

Methanol.

Room temperature, under an
Storage ) [31[4]
inert atmosphere.

Synthesis Protocol

A common synthetic route to 5-Bromoisoindoline hydrochloride is detailed below.

Experimental Protocol: Synthesis of 5-Bromoisoindoline
Hydrochloride[4]

e Reaction Setup: In a dry 500 mL three-necked round-bottomed flask equipped with a reflux
condenser and a charging funnel, add a solution of BHs-THF (160 mL) and anhydrous THF
(50 mL).

o Addition of Starting Material: Cool the mixture to 0°C. Slowly add a solution of 5-bromo-1H-
isoindole-1,3(2H)-dione (8.0 g, 35.4 mmol) in anhydrous THF (100 mL) dropwise to the
cooled mixture.

¢ Reaction: Allow the reaction system to slowly warm to room temperature and then heat to
reflux for 16 hours.

e Quenching: After completion, cool the mixture to 0°C and carefully quench the reaction by
the addition of methanol. Note: This may cause vigorous foaming.

¢ Hydrolysis: Add 20-30 mL of 2N HCI and reflux the mixture for 1 hour.
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o Work-up: After cooling, make the reaction mixture alkaline with NaOH solution and extract
with ethyl acetate. Combine the organic phases, wash sequentially with water and saturated
NacCl solution, dry over NazSOa, and concentrate under reduced pressure.

e Boc Protection (Intermediate Step): Dissolve the crude product in MeOH (150 mL), add EtsN
(12 mL) and di-tert-butyl dicarbonate (13.8 g, 63.23 mmol), and stir at room temperature for
16 hours.

« Purification of Boc-Protected Intermediate: Concentrate the reaction mixture under reduced
pressure. Dilute the crude product with CH2Cl2 (200 mL), wash sequentially with water and
saturated NaCl solution, and dry over Na2SOa. Purify the crude product by column
chromatography using a hexane solution of 20% ethyl acetate as the eluent to obtain a
colorless solid.

o Final Deprotection and Salt Formation: Dissolve the solid in dioxane, add HCI, and stir at
room temperature for 10 minutes. Filter the resulting solid and dry to yield 5-
bromoisoindoline hydrochloride as a gray solid (3.0 g, 42.8% yield).

Synthesis Workflow

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Bromoisoindoline hydrochloride.

Applications in Drug Discovery

5-Bromoisoindoline hydrochloride serves as a crucial starting material for the synthesis of
various classes of therapeutic agents.

Inhibitors of Deubiquitinating Enzymes (DUBS)
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This compound is utilized in the preparation of cyanopyrrolidines, which act as inhibitors of
deubiquitinating enzymes (DUBS), a class of enzymes implicated in cancer.[4]

IKKB Inhibitors

5-Bromoisoindoline hydrochloride is a precursor for novel indolecarboxamides that function
as inhibitors of IKK[( (Inhibitor of nuclear factor kappa-B kinase subunit beta).[4] IKK[(3 is a key
kinase in the NF-kB signaling pathway, which is central to inflammatory responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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